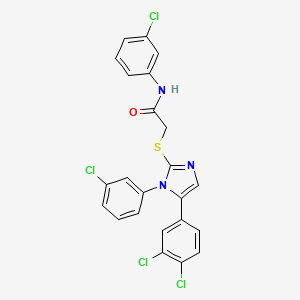
N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H15Cl4N3OS and its molecular weight is 523.25. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Interaction Analysis The structural analysis of compounds similar to N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide reveals their potential for forming diverse intermolecular interactions. Studies have shown that compounds with chlorophenyl and imidazolyl groups can form 3-D arrays via N-H···O, N-H···N, N-H···F, and C-H···N hydrogen bonds, alongside C-H···π, C-Cl···π, and C-O···π interactions (Boechat et al., 2011). These structural characteristics suggest potential applications in designing molecular assemblies or materials with specific physical properties.
Synthesis of Heterocyclic Compounds The compound's structure is conducive to the synthesis of novel heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals. Research on similar molecules has led to the development of new thiazolidinone and acetidinone derivatives with antimicrobial activity (Mistry, Desai, & Intwala, 2009), showcasing the potential of such compounds in developing new antimicrobial agents.
Antitumor and Anticancer Activity Compounds bearing the chlorophenyl and imidazolyl motifs have been evaluated for their antitumor and anticancer activities. Research indicates that benzothiazole derivatives, closely related in structure to the specified compound, exhibit significant anticancer activity against various cancer cell lines, suggesting potential applications in cancer research and therapy (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibition Studies The chemical scaffold of N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide is useful in studying enzyme inhibition. Similar compounds have been explored for their inhibitory potential against various enzymes, which could be beneficial in designing inhibitors for enzymes involved in disease pathways.
Material Science and Photovoltaic Applications Research on compounds with similar structures has also extended into material science, particularly in the development of photosensitizers for dye-sensitized solar cells (DSSCs). These studies explore the photochemical and thermochemical properties of such compounds, suggesting potential applications in improving the efficiency of photovoltaic devices (Mary et al., 2020).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl4N3OS/c24-15-3-1-5-17(10-15)29-22(31)13-32-23-28-12-21(14-7-8-19(26)20(27)9-14)30(23)18-6-2-4-16(25)11-18/h1-12H,13H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGQNPOWRRTLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

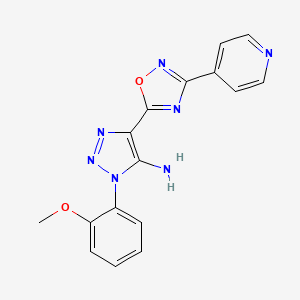
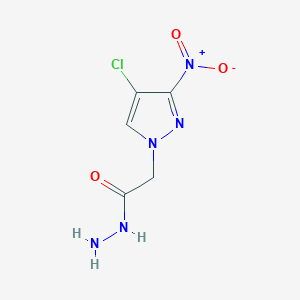
![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2658228.png)
![2-(cyclopropanecarboxamido)-N-(4-methylbenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2658229.png)
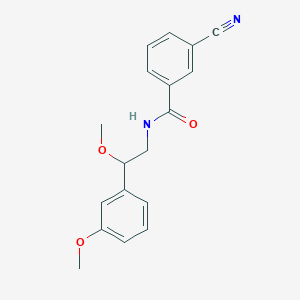


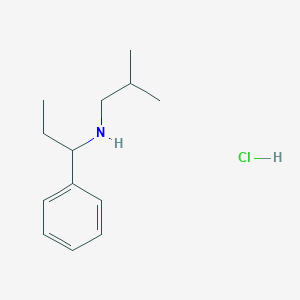

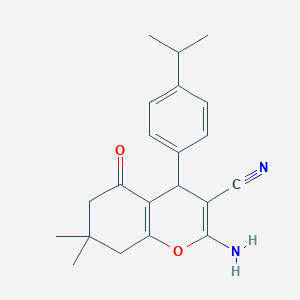
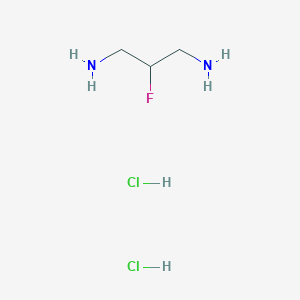

![N-(4-chlorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2658247.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2658248.png)